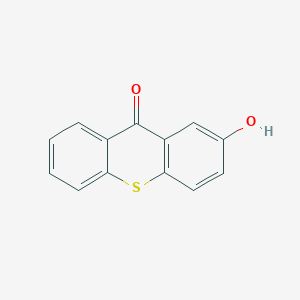

2-hydroxy-9H-thioxanthen-9-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxythioxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2S/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHLDZMOXDYFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31696-67-0 | |

| Record name | 2-Hydroxy-9H-thioxanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-hydroxy-9H-thioxanthen-9-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxy-9H-thioxanthen-9-one, a significant heterocyclic compound with applications in medicinal chemistry and materials science. We will delve into the prevalent synthetic pathways, focusing on the underlying chemical principles and experimental considerations. This document is intended to serve as a practical resource for researchers engaged in the synthesis and derivatization of thioxanthone scaffolds.

Introduction: The Significance of the Thioxanthone Core

The 9H-thioxanthen-9-one scaffold is a privileged structure in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique photochemical properties.[1][2][3] The introduction of a hydroxyl group at the 2-position, yielding this compound, modulates the electronic properties of the core structure, enhancing its utility as an intermediate in the synthesis of pharmaceuticals and as a photoinitiator in polymerization processes.[4][5][6] This guide will focus on the most direct and widely adopted synthetic route to this valuable compound.

The Primary Synthetic Pathway: Electrophilic Aromatic Substitution and Cyclization

The most common and efficient synthesis of this compound involves the reaction of thiosalicylic acid with phenol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[7][8] This method proceeds through a two-step mechanism: an initial electrophilic aromatic substitution followed by an intramolecular cyclization.

2.1. Mechanistic Insights

-

Formation of the Acylium Ion: Concentrated sulfuric acid protonates the carboxylic acid group of thiosalicylic acid, which then loses a molecule of water to form a highly reactive acylium ion.

-

Electrophilic Aromatic Substitution: The electron-rich phenol ring acts as a nucleophile, attacking the acylium ion. The substitution occurs predominantly at the para-position to the hydroxyl group due to its ortho-, para-directing nature. This step forms the 2-(phenylthio)benzoic acid intermediate.

-

Intramolecular Cyclization: Under the strongly acidic and dehydrating conditions provided by the concentrated sulfuric acid, the intermediate undergoes an intramolecular Friedel-Crafts acylation. The carbonyl group attacks the phenyl ring of the phenol moiety, leading to the closure of the central thioxanthene ring system and the formation of the final product.[2][3]

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system designed for reproducibility and high yield.

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Thiosalicylic Acid | C₇H₆O₂S | 154.19 | 30.9 g | ≥98% |

| Phenol | C₆H₆O | 94.11 | 94 g | ≥99% |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 300 mL | 95-98% |

| Acetone | C₃H₆O | 58.08 | As needed | ACS Grade |

| Deionized Water | H₂O | 18.02 | As needed | High Purity |

3.2. Synthesis Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, slowly add 300 mL of concentrated sulfuric acid to 30.9 g of thiosalicylic acid. Stir the mixture for 5 minutes to ensure homogeneity.[7]

-

Addition of Phenol: While stirring, slowly add 94 g of phenol to the mixture over a period of 30 minutes. An exothermic reaction will occur, and the temperature should be monitored.[7]

-

Reaction Progression: After the addition is complete, stir the mixture at room temperature for 1 hour. Subsequently, heat the reaction mixture to 80°C and maintain this temperature for 2 hours. Following the heating period, allow the mixture to stand at room temperature overnight.[7]

-

Work-up and Isolation: Carefully pour the reaction mixture into 10 times its volume of boiling water with vigorous stirring. Continue boiling for an additional 5 minutes.[7]

-

Filtration and Washing: Cool the aqueous mixture in an ice bath to precipitate the crude product. Collect the solid by vacuum filtration and wash the residue with cold deionized water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from acetone to yield this compound as a yellow solid.[7]

3.3. Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as:

-

Melting Point: Compare with the literature value.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.[9]

-

Infrared Spectroscopy: To identify the characteristic functional groups (C=O, O-H, C-S-C).

Visualizing the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis of this compound.

Alternative Synthetic Strategies

While the reaction of thiosalicylic acid and phenol is the most direct route, other methods for constructing the thioxanthone core exist. These include:

-

Condensation of o-mercaptobenzoic acid with substituted arenes: This is a versatile method for producing a variety of thioxanthone derivatives.[1]

-

Double aryne insertion into a carbon-sulfur double bond: A more modern approach allowing for the synthesis of highly functionalized thioxanthones.[1]

-

Palladium-catalyzed sulfonylative homocoupling: This method has been used for the preparation of 9H-thioxanthen-9-one 10,10-dioxides.[10]

The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the scale of the reaction.

Conclusion

The synthesis of this compound via the acid-catalyzed condensation of thiosalicylic acid and phenol is a robust and well-established method. This guide provides a detailed protocol and mechanistic understanding to enable researchers to confidently synthesize this valuable compound. The versatility of the thioxanthone scaffold ensures its continued importance in the development of new therapeutic agents and advanced materials.

References

-

Thioxanthone Synthesis from Thioureas through Double Aryne Insertion into a Carbon-Sulfur Double Bond. ACS Publications. Available from: [Link]

-

Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides. National Institutes of Health. Available from: [Link]

- Process for preparing thioxanthones. Google Patents.

-

This compound. PubChem. Available from: [Link]

-

Synthesis of 2-hydroxythioxanthone. PrepChem.com. Available from: [Link]

-

Synthesis and characterization of some n. JOCPR. Available from: [Link]

-

Cas 31696-67-0,9H-Thioxanthen-9-one, 2-hydroxy-. lookchem. Available from: [Link]

-

Reduction of 2-Nitro-9H-thioxanthen-9-one. ChemSpider Synthetic Pages. Available from: [Link]

-

Synthesis of Thioxanthone 10,10-Dioxides and Sulfone-Fluoresceins via Pd-catalyzed Sulfonylative Homocoupling. ChemRxiv. Available from: [Link]

-

Synthesis of substituted thioxanthones from thiosalicylic acid. ResearchGate. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4101558A - Process for preparing thioxanthones - Google Patents [patents.google.com]

- 4. CAS 31696-67-0: 9H-Thioxanthen-9-one, 2-hydroxy- [cymitquimica.com]

- 5. lookchem.com [lookchem.com]

- 6. 9H-Thioxanthen-9-one, 2-hydroxy- | 31696-67-0 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C13H8O2S | CID 9794568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Physicochemical Properties of 2-hydroxy-9H-thioxanthen-9-one

Introduction

2-hydroxy-9H-thioxanthen-9-one, a derivative of the thioxanthone core structure, is a compound of significant interest in the fields of photochemistry and materials science. Its inherent photochemical reactivity, stemming from the thioxanthone scaffold, coupled with the electronic influence of a hydroxyl substituent, makes it a valuable building block for the synthesis of novel photoinitiators and other functional materials.[1][2] This guide provides a comprehensive overview of the key physicochemical properties of this compound, offering a foundational understanding for researchers and professionals engaged in drug development, polymer chemistry, and materials science.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its molecular identity.

-

Molecular Formula: C₁₃H₈O₂S[3]

-

Molecular Weight: 228.27 g/mol [3]

-

CAS Number: 31696-67-0[3]

-

IUPAC Name: 2-hydroxythioxanthen-9-one[3]

The structure, depicted below, consists of a tricyclic system with a central thioxanthene ring, featuring a ketone at position 9 and a hydroxyl group at position 2.

Caption: Chemical structure of this compound.

Synthesis and Purification

A reliable and reproducible synthesis is paramount for obtaining high-purity material for physicochemical characterization and further application. A common route to 2-hydroxythioxanthone involves the acid-catalyzed reaction of thiosalicylic acid with phenol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of thioxanthone derivatives.

Materials:

-

Thiosalicylic acid

-

Phenol

-

Concentrated sulfuric acid

-

Acetone

-

Deionized water

Procedure:

-

Reaction Setup: In a fume hood, slowly add 300 mL of concentrated sulfuric acid to 30.9 g of thiosalicylic acid in a suitable reaction vessel with stirring.

-

Addition of Phenol: Over a period of 30 minutes, slowly add 94 g of phenol to the stirred mixture.

-

Reaction Progression: Stir the reaction mixture at room temperature for 1 hour, followed by heating at 80°C for 2 hours.

-

Quenching and Precipitation: After cooling to room temperature overnight, carefully pour the reaction mixture into 10 times its volume of boiling water with vigorous stirring. Continue boiling for an additional 5 minutes.

-

Isolation: Cool the aqueous mixture and collect the precipitate by filtration.

-

Purification: Recrystallize the crude product from acetone to yield purified 2-hydroxythioxanthone as a yellow solid.

Causality Behind Experimental Choices:

-

Concentrated Sulfuric Acid: Acts as both a solvent and a catalyst, promoting the electrophilic aromatic substitution reaction between the thiosalicylic acid and phenol.

-

Stepwise Addition and Temperature Control: The slow addition of phenol and controlled heating are crucial to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts.

-

Quenching in Boiling Water: This step serves to hydrolyze any remaining acid anhydride intermediates and to precipitate the water-insoluble product.

-

Recrystallization: Acetone is chosen as the recrystallization solvent to effectively remove unreacted starting materials and soluble impurities, yielding a product of high purity.

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its application in any field, from predicting its behavior in biological systems to formulating it into materials.

| Property | Predicted/Experimental Value | Reference(s) |

| Melting Point | Not available | [4] |

| Boiling Point | 424.5 ± 34.0 °C (Predicted) | [4] |

| Density | 1.422 g/cm³ (Predicted) | [4] |

| pKa | 8.75 ± 0.20 (Predicted) | [4] |

| Solubility | Not available | [4] |

Melting Point

The melting point is a critical indicator of purity. While an experimental value for this compound is not readily found in the literature, a standardized protocol for its determination is provided below.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol is based on the United States Pharmacopeia (USP) guidelines.[5]

Apparatus:

-

Melting point apparatus

-

Capillary tubes

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the synthesized this compound is thoroughly dried and finely powdered.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat rapidly to approximately 10°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The melting point is reported as this range.

-

Self-Validating System: A sharp melting range (typically < 2°C) is indicative of a high-purity compound. A broad melting range suggests the presence of impurities.

Solubility

Solubility is a key parameter influencing bioavailability in drug development and processability in materials science. Although specific solubility data for this compound is not available, a general understanding can be inferred from its structure and the properties of the parent compound, thioxanthone. The presence of the hydroxyl group is expected to increase its polarity and potential for hydrogen bonding, suggesting a higher solubility in polar solvents compared to the parent thioxanthone.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol is a standard method for determining equilibrium solubility.

Materials:

-

This compound

-

A selection of relevant solvents (e.g., water, ethanol, DMSO, acetonitrile)

-

Scintillation vials or other suitable containers

-

Orbital shaker with temperature control

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a vial.

-

Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

-

Calculation: Calculate the solubility in units of mg/mL or mol/L.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated, which is a prerequisite for determining equilibrium solubility.

-

Constant Temperature and Agitation: These conditions are crucial for achieving a true equilibrium state.

-

Validated Analytical Method: Ensures accurate and precise quantification of the dissolved solute.

Caption: Workflow for the determination of solubility.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of the hydroxyl group. The predicted pKa of 8.75 suggests that this compound is a weak acid.[4] The pKa is a critical parameter in drug development as it influences the ionization state of a molecule at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Spectrophotometric pKa Determination

This method is suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.

Materials:

-

This compound

-

A series of buffer solutions with known pH values spanning the expected pKa

-

UV-Vis spectrophotometer

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Preparation of Test Solutions: For each buffer solution, prepare a test solution by adding a small, constant volume of the stock solution to a known volume of the buffer.

-

Spectral Measurement: Record the UV-Vis absorption spectrum of each test solution.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance for the acidic (HA) and basic (A⁻) forms of the compound.

-

At a wavelength where the two forms have different absorbances, plot the absorbance versus the pH of the buffer solutions.

-

The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.

-

Trustworthiness: The accuracy of this method relies on the precise measurement of pH and absorbance, and the use of buffers with accurately known pH values.

Spectral Properties

Spectroscopic analysis provides a fingerprint of a molecule and is indispensable for its characterization and for monitoring its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a series of signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the ring bearing the hydroxyl group will be influenced by its electron-donating effect, generally causing an upfield shift compared to the corresponding protons in thioxanthone. The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will show 13 distinct signals for the carbon atoms. The carbonyl carbon is expected to have a chemical shift in the range of 180-190 ppm. The carbon atom attached to the hydroxyl group will experience a significant downfield shift.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of thioxanthone derivatives is characterized by strong absorptions in the UV and near-visible regions.[6] The presence of the hydroxyl group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent thioxanthone.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C=O stretch: A strong, sharp band around 1650 cm⁻¹ for the ketone carbonyl group.

-

C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic rings.

-

C-S stretch: A weaker band in the fingerprint region.

Photophysical and Electrochemical Properties

The thioxanthone scaffold is well-known for its rich photochemistry, primarily driven by its efficient intersystem crossing to the triplet state upon photoexcitation.[1] The introduction of a hydroxyl group can modulate these properties.

-

Photophysical Properties: The hydroxyl group is expected to influence the energy levels of the excited states and may affect the fluorescence and phosphorescence quantum yields and lifetimes. These properties are crucial for applications in photopolymerization and photodynamic therapy.

-

Electrochemical Properties: The redox behavior of this compound can be investigated using techniques like cyclic voltammetry. The hydroxyl group, being electron-donating, is expected to lower the oxidation potential of the molecule compared to unsubstituted thioxanthone.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While a complete experimental dataset for this compound remains to be fully elucidated in publicly accessible literature, this document furnishes researchers with a solid foundation, including predicted values and robust experimental protocols for its comprehensive characterization. The synthesis, purification, and detailed analytical procedures outlined herein are designed to be self-validating, ensuring the generation of high-quality, reliable data. As a Senior Application Scientist, it is my hope that this guide will serve as a valuable resource, accelerating research and development efforts that leverage the unique properties of this promising molecule.

References

- 1. Spectral and photophysical properties of thioxanthone in protic and aprotic solvents: the role of hydrogen bonds in S1-thioxanthone deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C13H8O2S | CID 9794568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure-Performance Investigation of Thioxanthone Derivatives for Developing Color Tunable Highly Efficient Thermally Activated Delayed Fluorescence Emitters [pubmed.ncbi.nlm.nih.gov]

- 4. Cas 31696-67-0,9H-Thioxanthen-9-one, 2-hydroxy- | lookchem [lookchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-hydroxy-9H-thioxanthen-9-one: Synthesis, Identification, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-hydroxy-9H-thioxanthen-9-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, analytical characterization, and explore its potential applications, particularly in the realm of drug discovery.

Core Identification and Chemical Properties

This compound, also known as 2-hydroxythioxanthone, is a derivative of thioxanthen-9-one, featuring a hydroxyl group at the C2 position of the tricyclic core. This substitution significantly influences the molecule's electronic properties, solubility, and reactivity.

| Property | Value | Source(s) |

| CAS Number | 31696-67-0 | [1] |

| Molecular Formula | C₁₃H₈O₂S | [1][2] |

| Molecular Weight | 228.27 g/mol | [1] |

| IUPAC Name | 2-hydroxythioxanthen-9-one | [1] |

| Synonyms | 2-hydroxythioxanthone, this compound | [2] |

| Appearance | Pale yellow to light yellow solid | [2] |

| Predicted Boiling Point | 424.5±34.0 °C | [2] |

| Predicted pKa | 8.75±0.20 | [2] |

| Storage | Sealed in a dry environment at room temperature. | [2] |

The thioxanthen-9-one scaffold is a sulfur analog of the naturally occurring xanthones and has been a subject of interest for its diverse biological activities. The introduction of a hydroxyl group at the 2-position is anticipated to enhance its biological interactions and potential as a therapeutic agent.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the condensation of thiosalicylic acid with phenol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. This electrophilic aromatic substitution reaction followed by cyclization and dehydration yields the desired product.

Experimental Protocol:

Materials:

-

Thiosalicylic acid

-

Phenol

-

Concentrated sulfuric acid

-

Acetone

-

Deionized water

Procedure:

-

Slowly add concentrated sulfuric acid (300 ml) to thiosalicylic acid (30.9 g) with stirring in a suitable reaction vessel.

-

Continue stirring for 5 minutes to ensure a homogeneous mixture.

-

Slowly add phenol (94 g) to the stirred mixture over a period of 30 minutes.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Heat the mixture to 80°C and maintain this temperature with stirring for two hours.

-

Allow the reaction mixture to cool to room temperature and let it stand overnight.

-

Carefully pour the resulting mixture into 10 times its volume of boiling water with vigorous stirring.

-

Boil the aqueous mixture for an additional 5 minutes to ensure complete precipitation of the product.

-

Cool the solution to room temperature and collect the precipitate by filtration.

-

The crude product is then purified by recrystallization from acetone to yield this compound as a yellow solid.

Synthesis Workflow:

Caption: Synthesis workflow for this compound.

Analytical Identification and Characterization

Accurate identification of this compound is crucial for research and development purposes. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show a series of signals in the aromatic region (typically between δ 7.0 and 8.5 ppm). The protons on the hydroxyl-substituted ring will exhibit distinct chemical shifts and coupling patterns compared to those on the unsubstituted ring. The phenolic proton will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the 13 carbon atoms of the molecule. The carbonyl carbon (C=O) is expected to resonate at a downfield chemical shift (around δ 180-190 ppm). The carbon bearing the hydroxyl group will also have a characteristic chemical shift, and the remaining aromatic carbons will appear in the typical range of δ 110-140 ppm.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretching vibration for the hydroxyl group (around 3200-3600 cm⁻¹).

-

A strong C=O stretching vibration for the ketone group (around 1630-1680 cm⁻¹).

-

C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹).

-

C-O stretching vibration (around 1200-1300 cm⁻¹).

-

C-S stretching vibration (around 600-800 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ should be observed at m/z 228, corresponding to its molecular weight.[1]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable technique for the analysis and purification of this compound. A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small percentage of formic or acetic acid to improve peak shape).[9][10][11][12][13]

Exemplary HPLC Protocol:

-

Column: C18, 5 µm, 4.6 x 150 mm.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis at a wavelength corresponding to the compound's absorbance maximum (to be determined empirically, but likely in the range of 254-380 nm).

-

Injection Volume: 10 µL.

-

Temperature: 25°C.

This method can be optimized for specific applications, such as purity determination or quantification in biological matrices.

Analytical Workflow:

Caption: Analytical workflow for the identification of this compound.

Potential Applications in Drug Development and Research

The thioxanthen-9-one scaffold is recognized for its diverse pharmacological activities, and its derivatives have been investigated for various therapeutic applications.[14]

Anticancer Activity

Numerous studies have highlighted the potential of thioxanthenone derivatives as anticancer agents.[15] The planar tricyclic structure of these compounds allows them to intercalate with DNA, potentially disrupting DNA replication and transcription in cancer cells. Furthermore, some derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases.[14] The presence of a hydroxyl group on the aromatic ring, as in this compound, may enhance these interactions through hydrogen bonding with biological targets. While specific cytotoxicity data for this compound is limited, related hydroxy-naphthoquinone thiol derivatives have demonstrated promising anticancer activity through the induction of apoptosis and autophagy.[16] Further investigation into the cytotoxic effects and mechanism of action of this compound against various cancer cell lines is warranted.

Photochemical and Photodynamic Therapy Applications

Thioxanthen-9-one and its derivatives are well-known photosensitizers.[2][17] Upon absorption of UV or visible light, they can be excited to a triplet state, which can then generate reactive oxygen species (ROS) that are cytotoxic to cells. This property makes them potential candidates for photodynamic therapy (PDT), a non-invasive cancer treatment modality. The hydroxyl substitution in this compound may influence its photophysical properties, such as its absorption spectrum and triplet state quantum yield, which are critical parameters for an effective PDT agent.

Other Potential Applications

Derivatives of the closely related xanthene and thioxanthene scaffolds have also been explored for their antioxidant and anti-inflammatory properties.[18][19] The ability of the hydroxyl group in this compound to scavenge free radicals could contribute to potential antioxidant effects.

Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents and functional materials. Future research should focus on:

-

Comprehensive Biological Evaluation: A thorough investigation of the cytotoxic, antiproliferative, and mechanistic pathways of this compound in various cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the influence of different substituents on the thioxanthen-9-one core on its biological activity.

-

Exploration of Photodynamic Therapy Potential: Detailed studies on the photophysical properties and in vitro and in vivo efficacy of this compound as a photosensitizer for PDT.

-

Formulation and Drug Delivery: Development of suitable formulations to enhance the bioavailability and targeted delivery of this compound for potential therapeutic applications.

References

-

LookChem. (n.d.). Cas 31696-67-0, 9H-Thioxanthen-9-one, 2-hydroxy-. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Thioxanthone on Newcrom R1 HPLC column. Retrieved from [Link]

-

National Institutes of Health. (2025). Mechanistic Insights into the Anticancer Action of Novel 2‑Hydroxy-1,4-naphthoquinone Thiol Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Al-Radha, N. A. A., & Kadhim, A. J. (2015). Synthesis and characterization of some new thioxanthone derivatives. Journal of Chemical and Pharmaceutical Research, 7(11), 48-56. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022). In Silico Drug Repurposing of 9H-Thioxanthene Based FDA-Approved Drugs as Potent Chemotherapeutics Targeting VEGFR-2 and COX-2. Retrieved from [Link]

-

PubMed. (n.d.). Studies on reaction of amino acids and triplet thioxanthone derivatives by laser flash photolysis. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and characterization of some new thioxanthone derivatives. Retrieved from [Link]

-

Chromatography Online. (2016). A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 2-Methylamino-thioxanthen-9-one (13) in CDCl 3. Retrieved from [Link]

-

IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0235691). Retrieved from [Link]

-

JOCPR. (2015). Synthesis and characterization of some new thioxanthone derivatives. Retrieved from [Link]

-

National Institutes of Health. (2023). Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. Retrieved from [Link]

-

PubMed. (2001). High-performance Liquid Chromatographic Technique for the Simultaneous Determination of Lactone and Hydroxy Acid Forms of Camptothecin and SN-38 in Tissue Culture Media and Cancer Cells. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

-

ResearchGate. (2023). Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. Retrieved from [Link]

-

PubMed. (1963). A SYSTEMATIC INVESTIGATION OF THIOXANTHEN-9-ONES AND ANALOGS AS POTENTIAL ANTITUMOR AGENTS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives. Retrieved from [Link]

Sources

- 1. This compound | C13H8O2S | CID 9794568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0235691) [np-mrd.org]

- 7. Thioxanthen-9-one(492-22-8) 1H NMR spectrum [chemicalbook.com]

- 8. jocpr.com [jocpr.com]

- 9. Separation of Thioxanthone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. ionsource.com [ionsource.com]

- 12. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. A SYSTEMATIC INVESTIGATION OF THIOXANTHEN-9-ONES AND ANALOGS AS POTENTIAL ANTITUMOR AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanistic Insights into the Anticancer Action of Novel 2‑Hydroxy-1,4-naphthoquinone Thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thioxanthen-9-one | High-Purity Photoinitiator | RUO [benchchem.com]

- 18. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Introduction: The Thioxanthenone Core in Modern Drug Discovery

An In-Depth Technical Guide to 2-hydroxy-9H-thioxanthen-9-one Derivatives and Analogs

The 9H-thioxanthen-9-one scaffold, a sulfur-containing analog of the well-known xanthone structure, represents a "privileged structure" in medicinal chemistry.[1] This tricyclic system is a cornerstone in the development of a wide array of biologically active compounds.[2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antipsychotic, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The parent compound, thioxanthene, and its derivatives are notably used as typical antipsychotics for treating schizophrenia and other psychoses.[4][6][7]

The focus of this guide, the this compound core, introduces a critical functional group—a hydroxyl moiety at the C-2 position. This substitution is not trivial; the hydroxyl group can significantly alter the molecule's physicochemical properties, such as solubility, and its ability to interact with biological targets through hydrogen bonding. This guide provides an in-depth exploration of the synthesis, characterization, biological activities, and therapeutic potential of these specific derivatives and their analogs, aimed at researchers and professionals in the field of drug development.

Synthesis and Chemical Modification

The synthesis of the thioxanthen-9-one core and its derivatives can be achieved through several established routes. A common and effective method involves the reaction of appropriately substituted (2-fluorophenyl)(2-halophenyl)methanones with a sulfur source like sodium sulfide.[8] Modifications, such as the introduction of the 2-hydroxy group, are often planned from the selection of starting materials.

For derivatization, reactions like the Buchwald-Hartwig amination of bromo-thioxanthenone precursors or nucleophilic aromatic substitution on chloro-substituted scaffolds provide robust methods for creating diverse compound libraries.[9]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the thioxanthen-9-one scaffold. The choice of specific reagents and conditions is critical and is dictated by the desired substitution pattern on the final molecule. This systematic approach allows for the rational design of analogs with tailored properties.

Caption: Generalized workflow for the synthesis and derivatization of thioxanthen-9-one analogs.

Experimental Protocol: Synthesis of Schiff Base Derivatives from 2-bromo-9H-thioxanthen-9-one

This protocol describes a representative method for derivatization, demonstrating the trustworthiness of a self-validating system through clear steps and characterization. This method is adapted from established procedures for creating Schiff base derivatives.[2][9]

Rationale: The reaction of a ketone (the 9-oxo group) with a primary amine forms an imine (Schiff base). This is a robust and high-yield reaction for introducing a wide variety of substituents, allowing for the rapid generation of a chemical library for screening. The use of glacial acetic acid as a catalyst is crucial as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Step-by-Step Methodology:

-

Reactant Preparation: In a 50 mL round-bottom flask, dissolve 2-bromo-9H-thioxanthen-9-one (1.0 mmol) in 20 mL of absolute ethanol.

-

Addition of Amine: To the solution, add the desired primary amine (1.1 mmol, 1.1 equivalents).

-

Catalysis: Add 5-7 drops of glacial acetic acid to the reaction mixture.

-

Reflux: Equip the flask with a condenser and reflux the mixture for 8-10 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[2]

-

Isolation: Upon completion, allow the mixture to cool to room temperature. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base derivative.[2]

-

Characterization: The final product's structure and purity are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Biological Activities and Therapeutic Mechanisms

Derivatives of the thioxanthen-9-one scaffold exhibit a wide range of biological activities, with anticancer and antipsychotic effects being the most extensively studied.[2][10][11]

Anticancer Potential

Thioxanthenones have emerged as promising anticancer agents, acting through various mechanisms.[12][13] Some derivatives function as topoisomerase II inhibitors, interfering with DNA replication in rapidly dividing cancer cells.[10] More recently, research has focused on their ability to target key signaling pathways involved in tumor growth and angiogenesis.

Targeting VEGFR-2 and COX-2: A drug repurposing study highlighted the potential of FDA-approved thioxanthene-based drugs to act as anticancer agents by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2).[5] VEGFR-2 is a critical mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. COX-2 is an enzyme often overexpressed in tumors, contributing to inflammation and cell proliferation. Inhibition of these targets represents a validated strategy in oncology.

The diagram below illustrates the simplified VEGFR-2 signaling pathway and the putative point of inhibition by thioxanthenone derivatives.

Caption: Standard workflow for an MTT-based in vitro cytotoxicity assay.

Protocol: MTT Cytotoxicity Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

Step-by-Step Methodology:

-

Cell Culture: Culture a selected human cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, and maintain at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Outlook

The this compound scaffold and its analogs continue to be a fertile ground for drug discovery. Their proven efficacy as antipsychotics and emerging potential as multi-target anticancer agents underscore their therapeutic versatility. Future research should focus on leveraging structure-activity relationship data to design next-generation derivatives with enhanced potency and selectivity, particularly for oncology targets like VEGFR-2 and COX-2. [5]The development of analogs for photodynamic therapy also presents a novel and promising application. [14]Continued exploration of synthetic methodologies, coupled with robust biological screening, will undoubtedly unlock the full potential of this remarkable chemical core.

References

-

Thioxanthenes | Encyclopedia MDPI. [Link]

-

Studies of the mechanism of the reduction of different thioxanthen-9-ones. (2015-07-17). [Link]

-

BIOLOGICAL ACTIVITY OF SYNTHESIZED XANTHONE AND THIOXANTHONE ANALOGS. [Link]

-

Thioxanthene - Wikipedia. [Link]

-

A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC. [Link]

-

(PDF) Analysis of pharmaceutically important thioxanthene derivatives - ResearchGate. [Link]

-

Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - MDPI. [Link]

- EP0224967A1 - Thioxanthone derivatives - Google P

-

[Cures with thioxanthene; study of its application with 44 mental patients] - PubMed. [Link]

-

1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. [Link]

-

Synthesis and characterization of some n - JOCPR. [Link]

-

ChemInform Abstract: A Convenient Synthesis of 9H-Thioxanthen-9-ones and Their Aza-Analogues. - ResearchGate. [Link]

-

What is Thiothixene used for? - Patsnap Synapse. [Link]

-

An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC - NIH. [Link]

-

What is the mechanism of Thiothixene? - Patsnap Synapse. [Link]

-

In vitro metabolism study of 2-isopropyl-9H-thioxanthen-9-one (2-ITX) in rat and human: Evidence for the formation of an epoxide metabolite | Request PDF - ResearchGate. [Link]

-

Studies of the mechanism of the reduction of different thioxanthen-9-ones: Cogent Chemistry. [Link]

-

Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen - PMC - NIH. [Link]

-

Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC. [Link]

-

In Silico Drug Repurposing of 9H-Thioxanthene Based FDA-Approved Drugs as Potent Chemotherapeutics Targeting VEGFR-2 and COX-2. [Link]

-

Thioxanthones and their biological activities: (A) Competitive and... | Download Scientific Diagram - ResearchGate. [Link]

-

This compound | C13H8O2S | CID 9794568 - PubChem. [Link]

-

Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC - NIH. [Link]

-

Spectroelectrochemical study of the reduction of 2-methyl-9H-thioxanthene-9-one and its S,S-dioxide and electronic absorption spectra of their molecular ions - RSC Publishing. [Link]

-

Synthesis and characterization of some new thioxanthone derivatives - ResearchGate. [Link]

-

Theranostics with photodynamic therapy for personalized medicine: to see and to treat - NIH. [Link]

-

Gap Junction Enhances Phototoxicity of Photodynamic Therapy Agent 2‐[1‐hexyloxyethyl]‐2‐devinylpyropheophorbide‐a (HPPH) - AMiner. [Link]

Sources

- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. BIOLOGICAL ACTIVITY OF SYNTHESIZED XANTHONE AND THIOXANTHONE ANALOGS [repository.najah.edu]

- 4. Thioxanthene - Wikipedia [en.wikipedia.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. [Cures with thioxanthene; study of its application with 44 mental patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thioxanthen-9-one | High-Purity Photoinitiator | RUO [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Theranostics with photodynamic therapy for personalized medicine: to see and to treat - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-hydroxy-9H-thioxanthen-9-one in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-hydroxy-9H-thioxanthen-9-one, a key photoinitiator and synthetic intermediate. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide leverages fundamental principles of organic chemistry, analysis of its physicochemical properties, and comparative data from analogous thioxanthone derivatives to provide researchers, scientists, and drug development professionals with a robust framework for solvent selection and solubility prediction. Furthermore, this document details a standardized experimental protocol for the precise determination of its solubility, empowering researchers to generate empirical data tailored to their specific applications.

Introduction: The Significance of Solubility for this compound

This compound is a member of the thioxanthone class of compounds, which are widely utilized as photoinitiators in photopolymerization processes, particularly in UV curing systems for coatings, inks, and dental materials.[1] The efficiency and efficacy of a photoinitiator are intrinsically linked to its solubility in the monomer and pre-polymer formulations. Poor solubility can lead to a non-homogeneous distribution of the initiator, resulting in incomplete or uneven curing, which compromises the mechanical and chemical properties of the final polymer.

Beyond its role in polymer science, the thioxanthone scaffold is of growing interest in medicinal chemistry for the development of novel therapeutic agents.[2] In this context, solubility in organic solvents is a critical parameter for synthesis, purification, formulation, and in vitro/in vivo screening. Understanding the solubility profile of this compound is therefore a foundational requirement for its effective application in both materials science and drug discovery.

Physicochemical Properties and Their Impact on Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The key physicochemical properties of this compound are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈O₂S | [3] |

| Molecular Weight | 228.27 g/mol | [3] |

| XLogP3 | 3.6 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Predicted pKa | 8.75 ± 0.20 | [4] |

| Predicted Boiling Point | 424.5 ± 34.0 °C | [4] |

The thioxanthone core is a relatively large, rigid, and non-polar aromatic system. However, the presence of a carbonyl group and, crucially, a hydroxyl group at the 2-position, introduces polarity and the capacity for hydrogen bonding.

-

The Hydroxyl Group : This functional group is the primary determinant of the solubility behavior of this compound compared to its parent compound, thioxanthone. It can act as a hydrogen bond donor , which significantly enhances its affinity for polar, protic solvents such as alcohols.

-

The Carbonyl Group : The ketone functionality acts as a hydrogen bond acceptor , contributing to its solubility in polar solvents.

-

The Aromatic System : The large polycyclic aromatic structure contributes to van der Waals interactions, favoring solubility in non-polar aromatic solvents.

-

XLogP3 : A value of 3.6 indicates a moderate lipophilicity, suggesting that while it has some affinity for non-polar environments, it is not extremely hydrophobic.

The interplay of these features dictates its solubility based on the principle of "like dissolves like".

Predicted Solubility Profile in Common Organic Solvents

Based on the physicochemical properties, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made. This is further informed by the known solubility of thioxanthone and its derivatives.[5][6][7]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Moderate to Good | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of the alcohol solvents. |

| Polar Aprotic Solvents | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to Excellent | The polar nature of these solvents and their ability to act as hydrogen bond acceptors allows for effective solvation of the polar functional groups of the solute. |

| Ester Solvents | Ethyl Acetate | Moderate | Ethyl acetate has a moderate polarity and can act as a hydrogen bond acceptor, facilitating some degree of dissolution. |

| Ether Solvents | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | Ethers are less polar than ketones and esters, and while THF may show some solubility due to its cyclic structure and ether oxygen, diethyl ether is expected to be a poor solvent. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The non-polar aromatic core of the solute will have favorable π-π stacking interactions with these solvents, but the polar hydroxyl group will be poorly solvated. |

| Halogenated Solvents | Dichloromethane, Chloroform | Low to Moderate | These solvents are weakly polar and can engage in dipole-dipole interactions, but lack strong hydrogen bonding capabilities. |

| Non-polar Aliphatic Solvents | Hexane, Cyclohexane | Poor | The significant polarity mismatch between the solute's functional groups and the non-polar nature of these solvents will result in very low solubility. |

It is important to note that temperature will have a significant impact on solubility. For most solid solutes, solubility increases with increasing temperature.

Experimental Determination of Solubility: A Standardized Protocol

Given the absence of extensive published quantitative data, empirical determination is essential for obtaining precise solubility values. The equilibrium solubility method is a robust and widely accepted technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or small glass test tubes with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions :

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the desired organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be run to determine the time to reach equilibrium.

-

-

Sample Clarification :

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

-

-

Sample Preparation for Analysis :

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Dilute the supernatant with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis :

-

HPLC Method : Inject the diluted sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to the λmax of this compound. Quantify the concentration against a pre-prepared calibration curve of known concentrations.

-

UV-Vis Spectrophotometry Method : Measure the absorbance of the diluted sample at the λmax. Calculate the concentration using a calibration curve prepared from standards of known concentration (Beer-Lambert Law).

-

-

Calculation of Solubility :

-

Calculate the concentration of the undiluted supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Self-Validating System and Causality

-

Why excess solid? To ensure that the solution is truly saturated and at equilibrium.

-

Why constant temperature? Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducible results.

-

Why centrifugation? To effectively separate the undissolved solid from the saturated solution, preventing artificially high solubility measurements.

-

Why a calibration curve? To ensure accurate quantification of the solute concentration in the saturated solution.

Visualizing the Factors Influencing Solubility

The following diagram illustrates the key molecular interactions that govern the solubility of this compound in different types of solvents.

Caption: Intermolecular forces governing the solubility of this compound.

Conclusion and Future Outlook

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. By analyzing its physicochemical properties and drawing comparisons with related compounds, a predictive framework for its solubility behavior has been established. The hydroxyl group is identified as the key functionality that enhances its solubility in polar solvents, particularly those capable of hydrogen bonding.

For applications requiring precise knowledge of solubility, the provided standardized experimental protocol offers a reliable method for generating quantitative data. As the applications of thioxanthone derivatives continue to expand, it is anticipated that more empirical solubility data will become available, further refining our understanding of these versatile compounds. Researchers are encouraged to utilize the principles and methods outlined in this guide to facilitate their work with this compound.

References

-

Synthesis and Photocuring Properties of One-component Polymerizable Thioxanthone-based Photoinitiators with High Migration Stability. J-Stage. [Link]

-

Thioxanthone - Wikipedia. [Link]

-

Effect of Photoinitiator Solubility on Polymerization in Lyotropic Liquid Crystalline Media - RadTech. [Link]

-

Solubilities of Some Thioxanthone Derivatives in Supercritical CO2 - ACS Publications. [Link]

-

Solubility of Irgacure® 2959 Photoinitiator in Supercritical Carbon Dioxide: Experimental Determination and Correlation | Request PDF - ResearchGate. [Link]

-

Cas 31696-67-0,9H-Thioxanthen-9-one, 2-hydroxy- | lookchem. [Link]

-

Water-Soluble Photoinitiators in Biomedical Applications - PMC - NIH. [Link]

-

Solubility of photoinitiator in water. | Download Scientific Diagram - ResearchGate. [Link]

-

APPENDIX: Chemical and Physical Data for Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons - NCBI. [Link]

-

Thioxanthone | C13H8OS | CID 10295 - PubChem. [Link]

-

This compound | C13H8O2S | CID 9794568 - PubChem. [Link]

-

Thioxanthone Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light - MDPI. [Link]

-

Solubility of the photoinitiators a . | Download Scientific Diagram - ResearchGate. [Link]

-

Spectral and photophysical properties of thioxanthone in protic and aprotic solvents: the role of hydrogen bonds in S1-thioxanthone deactivation - PubMed. [Link]

-

Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC. [Link]

-

Solubility measurement, correlation and thermodynamic properties of 9H-thioxanthen-9-one in twelve mono organic solvents from 292.15 K to 335.95 K | Request PDF - ResearchGate. [Link]

-

Visible-Light Amine Thioxanthone Derivatives as Photoredox Catalysts for Photopolymerization Processes | ACS Applied Polymer Materials. [Link]

-

Solubility measurement and correlation of 2-chlorothioxanthone (CTX) in twelve mono organic solvents | Request PDF - ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C13H8O2S | CID 9794568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 31696-67-0,9H-Thioxanthen-9-one, 2-hydroxy- | lookchem [lookchem.com]

- 5. Thioxanthone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

thermal stability of 2-hydroxy-9H-thioxanthen-9-one

An In-Depth Technical Guide to the Thermal Stability of 2-Hydroxy-9H-thioxanthen-9-one

This guide provides a comprehensive technical overview of the methodologies and scientific rationale for evaluating the thermal stability of this compound. As a molecule of significant interest in photochemistry and materials science, particularly as a photoinitiator, its stability under thermal stress is a critical parameter for ensuring performance, safety, and shelf-life in various applications.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols.

This compound, a derivative of the thioxanthone core, is utilized in applications such as the preparation of polymeric photoinitiators.[1][2] Its efficacy is intrinsically linked to its chemical integrity. Thermal degradation can lead to a loss of photo-activity, the generation of impurities, and a compromise in the performance of the final product. Therefore, a robust understanding and empirical validation of its thermal stability are paramount during development and quality control. While specific thermal data for this compound is not broadly published, studies on analogous thioxanthone derivatives show thermal decomposition temperatures ranging from 290 °C to 418 °C, providing a scientifically grounded baseline for expected stability.[3]

Core Principles of Thermal Analysis

To rigorously assess the thermal stability of this compound, two primary thermo-analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information on mass loss and energetic transitions as a function of temperature.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. It is the definitive method for determining the onset temperature of degradation, where the molecule begins to break down and lose mass through volatilization of fragments. Isothermal TGA can also be employed to evaluate stability at a specific temperature over an extended period.[4]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[5][6] This technique is crucial for identifying phase transitions such as melting, crystallization, and glass transitions.[7] For this compound, DSC can reveal its melting point and any exothermic or endothermic events associated with decomposition, providing a more complete picture of its thermal behavior.[3]

The logical workflow for a comprehensive thermal stability assessment is outlined below.

Caption: Workflow for Comprehensive Thermal Stability Assessment.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring reproducibility and accuracy.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Heating Rate: A standard rate of 10 °C/min is recommended for initial screening.

-

Temperature Range: 30 °C to 600 °C. This range should encompass the expected decomposition of most organic molecules.

-

-

Data Acquisition: Record the mass loss (%) as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition (Td), typically defined as the temperature at which 5% mass loss occurs.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point and other thermal transitions.

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan will be used as the reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Program:

-

Heat from 30 °C to a temperature just below the expected Td (from TGA) to observe the melting endotherm.

-

Cool the sample back to 30 °C.

-

Reheat to observe any changes in the thermal profile, which can indicate changes in crystalline form.

-

-

-

Data Analysis: Identify the peak temperature of the endotherm corresponding to the melting point (Tm). Note any other endothermic or exothermic events.

Identification of Thermal Degradation Products

Understanding the byproducts of thermal decomposition is crucial for safety and mechanistic insights. Forced degradation studies coupled with powerful analytical techniques are essential.

Protocol: Forced Thermal Degradation

Objective: To generate a sufficient quantity of degradation products for analysis.

-

Temperature Selection: Based on the TGA data, select a temperature approximately 10-20 °C below the Td. This ensures degradation occurs at a controlled rate.

-

Sample Preparation: Place a known quantity of this compound in a sealed vial under a nitrogen atmosphere.

-

Isothermal Stress: Heat the sample in a calibrated oven for a defined period (e.g., 24, 48, 72 hours).

-

Solution Preparation: After heating, dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration for analysis.

Protocol: HPLC-MS/MS for Degradant Profiling

Objective: To separate, identify, and quantify degradation products.

-

Chromatographic Separation (HPLC):

-

Column: A C18 reverse-phase column is typically suitable for separating compounds of this polarity.

-

Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point.

-

Detection: A photodiode array (PDA) detector to monitor the chromatogram at multiple wavelengths.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in both positive and negative modes to ensure detection of a wide range of potential degradants.

-

Analysis:

-

A full scan (MS1) will identify the molecular weights of the parent compound and any new peaks (degradants).

-

Tandem MS (MS/MS) on the degradant peaks will fragment the ions, providing structural information for elucidation.

-

-

-

Data Interpretation: Compare the chromatogram of the stressed sample to that of an unstressed control. The new peaks represent degradation products. The mass spectra will help propose structures. For instance, an increase of 16 amu could suggest the formation of a sulfoxide, a common degradation pathway for sulfur-containing compounds.[8]

The logical relationship for identifying degradation products is visualized below.

Caption: Logical Flow for Degradation Product Identification.

Summary of Key Data and Interpretation

All quantitative data should be compiled for clear interpretation and comparison.

| Parameter | Analytical Method | Typical Expected Outcome for Thioxanthones | Significance |

| Melting Point (Tm) | DSC | Sharp endotherm | Purity indicator and physical property |

| Decomposition Onset (Td) | TGA | 290 - 418 °C[3] | Defines the upper limit for thermal stability |

| Degradation Products | HPLC-MS/MS | e.g., Sulfoxides, sulfones[8] | Elucidates degradation pathways; critical for safety assessment |

| % Purity Loss | HPLC | Dependent on stress conditions | Quantifies stability under specific conditions |

Conclusion

The thermal stability of this compound is a multi-faceted property that requires a systematic and orthogonal analytical approach for full characterization. By employing TGA to define the decomposition threshold and DSC to understand phase behavior, a primary stability profile can be established. This must be complemented by forced degradation studies and subsequent HPLC-MS/MS analysis to identify and understand the potential degradation pathways. This comprehensive strategy ensures the development of robust, safe, and effective products by providing a deep understanding of the molecule's behavior under thermal stress.

References

- 1. lookchem.com [lookchem.com]

- 2. 9H-Thioxanthen-9-one, 2-hydroxy- | 31696-67-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Quantum Yield of 2-hydroxy-9H-thioxanthen-9-one for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the quantum yield and photophysical properties of 2-hydroxy-9H-thioxanthen-9-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical methodologies, offering a deep dive into the factors governing the efficiency of this photoactive compound. While a definitive, experimentally determined quantum yield for this compound is not prominently available in the literature, this guide will establish a robust scientific framework for its estimation and experimental determination.

Introduction: The Photochemical Significance of this compound

This compound is an organic compound featuring a thioxanthone core structure, which is known for its photochemical activity.[1] This class of compounds is widely utilized as photoinitiators in polymerization processes, as photocatalysts in organic synthesis, and as scaffolds in the design of photochemically active drugs.[2][3] The core of its function lies in its ability to absorb light and transition to an excited state, which can then initiate chemical reactions.

The efficiency of these light-induced processes is quantified by the quantum yield (Φ) . This dimensionless parameter is defined as the number of times a specific event occurs per photon absorbed by the system. For a molecule like this compound, two primary quantum yields are of interest:

-

Fluorescence Quantum Yield (Φf): The efficiency of the emission of a photon from the excited singlet state. A high Φf is desirable for applications in fluorescence imaging and sensing.

-

Triplet Quantum Yield (ΦT): The efficiency of intersystem crossing (ISC) from the excited singlet state to the excited triplet state. A high ΦT is crucial for applications in photopolymerization and photodynamic therapy, as the long-lived triplet state is often the primary reactive species.[4]

Understanding the quantum yield of this compound is paramount for optimizing its performance in various applications and for the rational design of new photoactive materials.

The Photophysical Landscape of the Thioxanthone Core

To comprehend the photophysical behavior of this compound, it is essential to first examine the properties of its parent chromophore, thioxanthone. Upon absorption of a photon, the thioxanthone molecule is promoted to an excited singlet state (S₁). From this state, it can undergo several deactivation pathways, as illustrated in the Jablonski diagram below.

Caption: A simplified Jablonski diagram illustrating the principal photophysical pathways for thioxanthone upon light absorption.

For thioxanthone, intersystem crossing to the triplet state is a highly efficient process, leading to low fluorescence quantum yields and high triplet quantum yields. This efficiency is largely attributed to the presence of the sulfur atom, which enhances spin-orbit coupling.[5] The triplet quantum yield of thioxanthone is, however, highly dependent on the solvent environment.

| Solvent | Triplet Quantum Yield (ΦT) | Reference |

| Hexane | 0.85 | [6] |

| Benzene | 0.84 | [4] |

| Acetonitrile | 0.66 | [4] |

| Methanol | 0.56 | [6] |

| Caption: Triplet quantum yields of unsubstituted thioxanthone in various solvents, demonstrating the significant influence of the solvent environment. |

The solvent polarity affects the relative energies of the n,π* and π,π* excited states, which in turn influences the rate of intersystem crossing.[7] In non-polar solvents, the lowest excited singlet state is typically of n,π* character, which promotes efficient intersystem crossing to the triplet state. In polar, protic solvents, the π,π* state is stabilized, potentially leading to a decrease in the triplet quantum yield.[8]

The Influence of the 2-Hydroxy Substituent